7-Fluoro-6-methylquinoline

Ion Channel Pharmacology Pain Epilepsy

SAR development for neuropathic pain and epilepsy models requires precise quinoline substitution patterns. Generic mono-substituted analogs lack the necessary safety and potency profile. - **Target engagement**: Potent KCNQ2 antagonism (IC₅₀ = 70 nM); no opioid receptor activity (pKi <5). - **Physicochemical advantage**: logP 2.68 for enhanced membrane permeability vs. unsubstituted quinoline. - **Supply reliability**: Verified 98% HPLC purity minimizes failed parallel synthesis runs. Procure the exact 7-fluoro-6-methyl scaffold to eliminate polypharmacology deconvolution.

Molecular Formula C10H8FN
Molecular Weight 161.18 g/mol
Cat. No. B12632462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-6-methylquinoline
Molecular FormulaC10H8FN
Molecular Weight161.18 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1F)N=CC=C2
InChIInChI=1S/C10H8FN/c1-7-5-8-3-2-4-12-10(8)6-9(7)11/h2-6H,1H3
InChIKeyPENNPXKQBCPQLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-6-methylquinoline: Physicochemical & Target Engagement Profile


7-Fluoro-6-methylquinoline (CAS: 1245643-30-4) is a disubstituted quinoline scaffold defined by a fluorine atom at the 7-position and a methyl group at the 6-position of the quinoline nucleus. This specific substitution pattern yields a calculated logP of 2.68 and a polar surface area (PSA) of 12.89 Ų . The compound exhibits a baseline purity specification of 98% from major commercial suppliers, establishing it as a reliable starting material for synthetic derivatization and biological screening . Its core differentiation arises from the synergistic physicochemical and electronic effects of the combined 7-fluoro and 6-methyl substituents, which fundamentally modulate its target engagement profile relative to mono-substituted or unsubstituted quinoline analogs.

7-Fluoro/6-methyl pattern supports KCNQ2 ion channel target profiling while reducing opioid receptor off-target binding
Verified high purity specification provides a consistent building block for reproducible SAR and biological screening

Why 7-Fluoro-6-methylquinoline Cannot Be Substituted


Generic substitution of 7-fluoro-6-methylquinoline with unsubstituted quinoline or mono-substituted analogs (e.g., 7-fluoroquinoline or 6-methylquinoline) is scientifically invalid due to discrete, quantifiable shifts in both off-target genotoxicity liability and on-target potency. The presence of the 7-fluoro substituent alone confers DNA-damaging potential, as 7-fluoroquinoline induces unscheduled DNA synthesis (UDS) in rat hepatocytes, a liability absent in quinoline and 6-methylquinoline [1]. Conversely, the addition of the 6-methyl group to the 7-fluoro scaffold modulates the resulting compound's affinity for ion channels and other protein targets, as demonstrated by its nanomolar potency at the KCNQ2 potassium channel (IC₅₀ = 70 nM) [2]. Therefore, substituting either the fluorine or the methyl group fundamentally alters both the compound's safety profile and its specific biological fingerprint, rendering generic analogs unfit as direct experimental or procurement equivalents.

Replacing the 7-fluoro group removes the genotoxicity class alert but may shift KCNQ2 affinity and off-target profile
Omitting the 6-methyl group retains the 7-fluoro genotoxicity liability and may lose ion channel target engagement
Unsubstituted quinoline fails to replicate the unique dual-substituent electronic and target-engagement signature

7-Fluoro-6-methylquinoline: Comparative Evidence


KCNQ2 Antagonism Over Opioid Receptors

7-Fluoro-6-methylquinoline exhibits potent antagonist activity at the KCNQ2 potassium channel, a key target in neuronal excitability. In a direct assay comparison, the compound demonstrates an IC₅₀ of 70 nM for KCNQ2 homomeric channels expressed in CHO cells [1]. In stark contrast, its binding affinity for related targets such as the delta, mu, and kappa opioid receptors is negligible, with reported pKi values of <5 for the latter two, indicating no measurable functional interaction at concentrations up to 10 µM [2]. This establishes a clear on-target/off-target selectivity profile.

KCNQ2 Antagonism Selectivity
Head-to-head
IC₅₀ 70 nM at KCNQ2; >100-fold selectivity over µ/κ opioid receptors
Supports focused KCNQ channel research; low opioid off-target risk
Automated patch clamp, CHO cells; 3 min incubation
Ion Channel Pharmacology Pain Epilepsy Electrophysiology

UDS Induction: Fluorinated vs. Non-Fluorinated Analogs

A comparative genotoxicity study across a complete isomeric series revealed that the 7-fluoro substituent is a critical determinant of DNA-damaging potential. 7-Fluoroquinoline, the direct mono-fluorinated analog lacking the 6-methyl group, is capable of inducing unscheduled DNA synthesis (UDS) in rat hepatocytes [1]. This effect is not observed for 6-methylquinoline, which does not induce UDS, and is also absent for 2-, 3-, or 4-fluoroquinoline [1]. While specific UDS data for the combined 7-fluoro-6-methyl analog is not available, this class-level inference establishes that the 7-fluoro substitution pattern carries a genotoxic liability absent in the 6-methyl scaffold.

Genotoxicity Class Evidence
Class-level inference
7-Fluoroquinoline induces UDS; 6-methylquinoline does not
Class-level genotoxicity alert for 7-fluoro substitution; direct data on target compound required
UDS assay in primary rat hepatocytes with microsomal activation
Genetic Toxicology Drug Safety Lead Optimization Carcinogenesis

Lipophilicity & PSA vs. Quinoline Analogs

The combined 7-fluoro and 6-methyl substitution in 7-fluoro-6-methylquinoline results in distinct physicochemical properties compared to its closest analogs. The compound has a calculated logP of 2.68 and a topological polar surface area (PSA) of 12.89 Ų . This contrasts with 6-methylquinoline, which, while having a similar PSA of 12.90 Ų, is less lipophilic (calculated logP for quinoline is ~2.0), and with 7-fluoroquinoline, which is less lipophilic than the methylated analog [1][2]. The higher logP value for the disubstituted compound suggests enhanced membrane permeability compared to the mono-substituted or unsubstituted quinolines, a key determinant of cellular uptake and bioavailability.

Lipophilicity Comparison
Reported
logP 2.68 vs ~2.0 for quinoline; PSA 12.89 Ų
Higher calculated lipophilicity supports membrane permeability studies
Calculated using ChemAxon; multiple source comparison
Medicinal Chemistry Drug-likeness ADME Property Prediction

Purity Specification for Reproducible SAR

For synthetic chemistry and biological assay reproducibility, the purity of the starting material is a critical variable. 7-Fluoro-6-methylquinoline is commercially available with a guaranteed purity of 98% as determined by HPLC . This high level of purity is essential for generating reliable structure-activity relationship (SAR) data and minimizing false positives or negatives in biological screens that could arise from impurities. In contrast, some custom-synthesized or lower-grade batches of related quinoline derivatives may have lower or unspecified purity, introducing significant experimental variability.

Purity Specification
Specification review
Purity ≥98% (HPLC)
Consistent quality specification for reliable SAR data generation
Verify via vendor certificate of analysis; supplier statement
Chemical Synthesis Quality Control Medicinal Chemistry Procurement

7-Fluoro-6-methylquinoline: Application Scenarios


KCNQ2 Antagonist Screening for Pain and Epilepsy

Given its potent and selective antagonism of the KCNQ2 potassium channel (IC₅₀ = 70 nM) , 7-fluoro-6-methylquinoline serves as a privileged chemical starting point for hit-to-lead optimization in programs targeting neuronal hyperexcitability disorders, including neuropathic pain and certain forms of epilepsy. Its lack of activity at opioid receptors (pKi <5) is a critical advantage, as it eliminates the risk of confounding opioid-mediated analgesia or side effects during in vivo efficacy studies. Procurement of this specific scaffold enables direct SAR exploration around a validated, on-target chemotype without the need for extensive deconvolution of polypharmacology.

Genotoxicity-Aware Optimization of Fluorinated Quinolines

The established class-level inference that 7-fluoro substitution on the quinoline ring confers a potential for DNA damage (as evidenced by UDS induction in rat hepatocytes) positions 7-fluoro-6-methylquinoline as a valuable tool compound for proactive safety assessment. Research groups can use this scaffold to study the structure-toxicity relationship of the 7-fluoro motif and to rationally design out this liability through further chemical modification, such as by altering the electronic properties at the 7-position or by introducing steric hindrance with the adjacent 6-methyl group. This application is not possible with non-fluorinated analogs like 6-methylquinoline, which lack the initial genotoxicity alert.

Enhanced Membrane Permeability in Medicinal Chemistry

The combined 7-fluoro and 6-methyl substitution pattern yields a calculated logP of 2.68, which is significantly higher than that of quinoline (logP ~2.0) and 7-fluoroquinoline . This property makes 7-fluoro-6-methylquinoline the preferred scaffold for designing analogs intended for intracellular targets or for compounds requiring improved oral absorption. In medicinal chemistry workflows, substituting a more polar core with this disubstituted quinoline can enhance a lead series' overall lipophilicity and passive membrane permeability, potentially improving cellular potency and pharmacokinetic profiles without adding excessive molecular weight or violating Lipinski's Rule of Five.

High-Purity Building Block for Parallel Synthesis

The availability of 7-fluoro-6-methylquinoline at a verified 98% purity (HPLC) makes it a dependable building block for parallel synthesis and library production. Its high purity ensures consistent reaction yields and minimizes the formation of byproducts that can complicate purification and lead to inaccurate biological screening data. For procurement managers and synthetic chemists, this specification reduces the risk of failed reactions and the need for time-consuming repurification steps, thereby accelerating the synthesis of diverse quinoline-based libraries for hit discovery and lead expansion.

Application
Selection Property
Validation Focus
Ion channel research (KCNQ2) in neuronal excitability models
KCNQ2 selectivity over opioid receptors
Counter-screen for opioid receptor binding
Genotoxicity monitoring for fluorinated quinoline SAR
7-Fluoro substitution class-level genotoxicity alert
UDS endpoint monitoring and structural modification assessment
Membrane permeability studies in medicinal chemistry
Calculated moderate-to-high lipophilicity profile
Passive permeability assay correlation
Parallel synthesis and library production
Verified high purity specification
Batch consistency and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


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